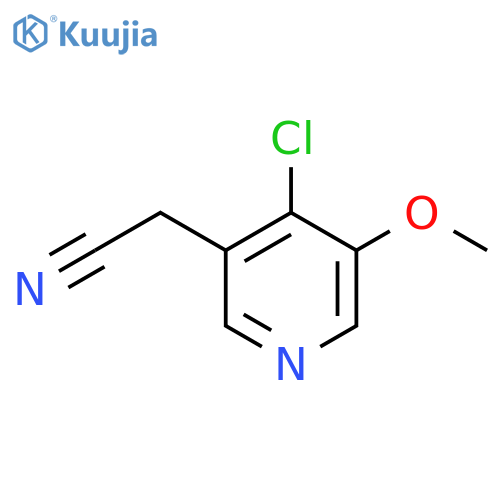

Cas no 1261869-43-5 (4-Chloro-5-methoxypyridine-3-acetonitrile)

4-Chloro-5-methoxypyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-5-methoxypyridine-3-acetonitrile

-

- インチ: 1S/C8H7ClN2O/c1-12-7-5-11-4-6(2-3-10)8(7)9/h4-5H,2H2,1H3

- InChIKey: YPRJUCVHZFSXKI-UHFFFAOYSA-N

- SMILES: ClC1C(=CN=CC=1CC#N)OC

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 189

- トポロジー分子極性表面積: 45.9

- XLogP3: 1.1

4-Chloro-5-methoxypyridine-3-acetonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026001230-500mg |

4-Chloro-5-methoxypyridine-3-acetonitrile |

1261869-43-5 | 97% | 500mg |

940.80 USD | 2021-06-09 | |

| Alichem | A026001230-250mg |

4-Chloro-5-methoxypyridine-3-acetonitrile |

1261869-43-5 | 97% | 250mg |

666.40 USD | 2021-06-09 | |

| Alichem | A026001230-1g |

4-Chloro-5-methoxypyridine-3-acetonitrile |

1261869-43-5 | 97% | 1g |

1,814.40 USD | 2021-06-09 |

4-Chloro-5-methoxypyridine-3-acetonitrile 関連文献

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

4-Chloro-5-methoxypyridine-3-acetonitrileに関する追加情報

Introduction to 4-Chloro-5-methoxypyridine-3-acetonitrile (CAS No: 1261869-43-5)

4-Chloro-5-methoxypyridine-3-acetonitrile, identified by its Chemical Abstracts Service (CAS) number 1261869-43-5, is a significant intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that has garnered considerable attention due to its versatile reactivity and biological relevance. The presence of both chloro and methoxy substituents, along with an acetonitrile group, endows this molecule with unique chemical properties that make it a valuable building block in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals.

The 4-chloro-5-methoxypyridine-3-acetonitrile structure is particularly intriguing because it serves as a key precursor in the synthesis of various biologically active compounds. Its pyridine core is a common scaffold in many drugs, including antiviral, antibacterial, and anticancer agents. The chloro group at the 4-position and the methoxy group at the 5-position provide sites for further functionalization, enabling chemists to tailor the molecule for specific applications. Additionally, the acetonitrile moiety at the 3-position enhances its utility in nucleophilic substitution reactions, making it a preferred choice for constructing more complex molecular architectures.

In recent years, there has been a surge in research focused on developing new methodologies for incorporating pyridine derivatives into drug candidates. The 4-chloro-5-methoxypyridine-3-acetonitrile compound has been extensively studied for its role in constructing pharmacophores that exhibit desirable pharmacological properties. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The ability to modify this scaffold allows researchers to fine-tune binding interactions with biological targets, thereby improving drug efficacy and reducing side effects.

One of the most compelling aspects of 4-chloro-5-methoxypyridine-3-acetonitrile is its role in facilitating cross-coupling reactions, which are fundamental to modern organic synthesis. Techniques such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings have been employed using this compound as a starting material to introduce various aryl or vinyl groups into the pyridine ring. These reactions are pivotal in generating complex molecules with enhanced biological activity. Moreover, the compound's compatibility with transition metal catalysts makes it an attractive candidate for flow chemistry applications, where precise control over reaction conditions can lead to higher yields and cleaner products.

The pharmaceutical industry has also explored the potential of 4-chloro-5-methoxypyridine-3-acetonitrile in developing treatments for neurological disorders. Pyridine derivatives are known to interact with central nervous system receptors and enzymes, making them promising candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Researchers have leveraged the structural flexibility of this compound to design molecules that can modulate neurotransmitter pathways effectively. Preclinical studies have shown encouraging results when 4-chloro-5-methoxypyridine-3-acetonitrile derivatives were tested for their ability to enhance cognitive function and reduce neuroinflammation.

Agrochemical applications of 4-chloro-5-methoxypyridine-3-acetonitrile are equally noteworthy. The compound has been utilized in the synthesis of novel pesticides that target specific pests while minimizing environmental impact. Its structural features allow for the development of herbicides and fungicides with improved selectivity and lower toxicity profiles. By modifying its substituents, chemists can create compounds that disrupt essential metabolic pathways in weeds or fungi without harming beneficial crops or non-target organisms. This aligns with the growing demand for sustainable agricultural practices that prioritize ecological balance.

The synthetic utility of 4-chloro-5-methoxypyridine-3-acetonitrile extends beyond pharmaceuticals and agrochemicals. It has found applications in materials science, particularly in the development of organic electronic components such as light-emitting diodes (OLEDs) and photovoltaic cells. Pyridine-based ligands are often used to stabilize transition metal catalysts in these systems, improving their performance under various conditions. The versatility of this compound underscores its importance as a multifunctional building block across multiple scientific disciplines.

In conclusion,4-Chloro-5-methoxypyridine-3-acetonitrile (CAS No: 1261869-43-5) is a cornerstone intermediate with far-reaching implications in medicinal chemistry, agrochemistry, and materials science. Its unique structural features enable diverse synthetic transformations that yield biologically active molecules with therapeutic potential. As research continues to uncover new applications for this compound,4-chloro-5-methoxypyridine-3-acetonitrile will undoubtedly remain at the forefront of chemical innovation, driving advancements that benefit society on multiple fronts.

1261869-43-5 (4-Chloro-5-methoxypyridine-3-acetonitrile) Related Products

- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)

- 444152-89-0(<br>N-(5-Chloro-2-methoxy-phenyl)-2-(3,5-diphenyl-[1,2,4]triazol-1-yl)-acetamid e)

- 57171-00-3((S)-Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate)

- 125808-20-0(Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate)

- 748118-43-6(2-benzyl-2-azaspiro[4.5]decane-4-carboxylic acid)

- 64890-06-8(7-Nitro-2-phenyl-1h-indole)

- 1009513-69-2(2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)propanoic acid)

- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)

- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

- 7592-99-6(1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione)